molecular formula C4H3N3O4 B1587510 5-nitro-1H-imidazole-2-carboxylic acid CAS No. 351990-51-7

5-nitro-1H-imidazole-2-carboxylic acid

Cat. No.: B1587510
CAS No.: 351990-51-7
M. Wt: 157.08 g/mol
InChI Key: LNPSXTPPQBEISL-UHFFFAOYSA-N
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Description

5-Nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position. This compound is part of the broader class of nitroimidazoles, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .

Scientific Research Applications

5-Nitro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial properties, particularly against anaerobic bacteria and protozoa.

    Medicine: Investigated for its potential use in the development of new antimicrobial and anticancer agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-imidazole-2-carboxylic acid typically involves the nitration of imidazole derivatives. One common method includes the nitration of imidazole with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The carboxylic acid group can be introduced through subsequent carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and carboxylation processes, optimized for yield and purity. These methods may use continuous flow reactors to ensure consistent reaction conditions and efficient production .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form 5-amino-1H-imidazole-2-carboxylic acid using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: Used for similar applications as metronidazole but with a longer half-life.

    Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.

Uniqueness: 5-Nitro-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-nitro-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSXTPPQBEISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403145
Record name 5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351990-51-7
Record name 5-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing these amide derivatives of 5-nitro-1H-imidazole-2-carboxylic acid?

A2: While the abstract doesn't delve into specific applications, synthesizing novel amide derivatives of existing pharmaceutical compounds like Metronidazole is a common strategy in medicinal chemistry. [] This approach aims to modify the parent molecule's structure to potentially enhance its existing properties, discover new therapeutic activities, or improve its pharmacokinetic profile. Further research on these synthesized derivatives could explore their potential antimicrobial activity, structure-activity relationships, and potential advantages over existing medications.

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